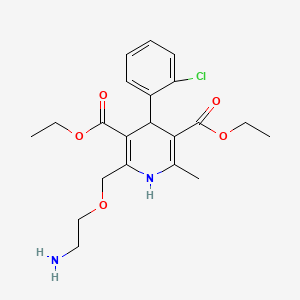

diethyl 2-((2-aMinoethoxy)Methyl)-4-(2-chlorophenyl)-6-Methyl-1,4-dihydropyridine-3,5-dicarboxylate

Übersicht

Beschreibung

Amlodipine besilate impurity E is a biochemical.

Wirkmechanismus

Target of Action

Amlodipine Diethyl Ester, also known as Amlodipine, primarily targets the calcium channels in the body . These channels are crucial for the regulation of calcium ion influx into vascular smooth muscle and myocardial cells . By acting on these targets, Amlodipine plays a significant role in managing conditions like hypertension and angina .

Mode of Action

Amlodipine inhibits the calcium ion from entering the “slow channels” or select voltage-sensitive areas of vascular smooth muscle and myocardium during depolarization . This action leads to a relaxation of coronary vascular smooth muscle and coronary vasodilation . The compound also increases myocardial oxygen delivery in patients with vasospastic angina . Furthermore, Amlodipine has a dilating effect on peripheral arterioles, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions .

Biochemical Pathways

The primary biochemical pathway affected by Amlodipine involves the regulation of calcium influx into vascular smooth muscle cells and myocardial cells . By inhibiting this influx, Amlodipine causes a decrease in peripheral vascular resistance, leading to a reduction in blood pressure .

Pharmacokinetics

Amlodipine exhibits distinctive pharmacokinetic characteristics. Following oral administration, its bioavailability is around 60 to 65%, and plasma concentrations rise gradually to peak 6 to 8 hours after administration . The compound is extensively metabolized in the liver, with a terminal elimination half-life of 30 to 50 hours . The volume of distribution is large (21 L/kg), and there is a high degree of protein binding (93%) .

Result of Action

The primary result of Amlodipine’s action is a decrease in blood pressure and an increase in myocardial oxygen delivery . This is achieved through the relaxation of coronary vascular smooth muscle, coronary vasodilation, and a reduction in peripheral vascular resistance . These effects make Amlodipine effective in the treatment of hypertension and angina .

Action Environment

The action of Amlodipine can be influenced by various environmental factors. For instance, the formulation parameters and physiological environment can affect the release kinetics of Amlodipine when it is encapsulated in biodegradable polymers . Additionally, the presence of certain impurities can potentially impact the efficacy and stability of Amlodipine .

Biochemische Analyse

Biochemical Properties

Amlodipine Diethyl Ester interacts with various enzymes and proteins in the body. It is extensively metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9), followed by further oxidation . This process involves the cytochrome P450 enzyme CYP3A4 . The compound’s interaction with these enzymes is crucial for its biochemical activity .

Cellular Effects

Amlodipine Diethyl Ester has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Amlodipine, the parent compound, has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Molecular Mechanism

The molecular mechanism of Amlodipine Diethyl Ester involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Amlodipine Diethyl Ester acts by inhibiting the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Amlodipine Diethyl Ester shows changes in its effects. It has a high bioavailability, ranging from 60% to 80%, and undergoes hepatic metabolism. It is slowly cleared with a terminal elimination half-life of 40 to 50 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Amlodipine Diethyl Ester vary with different dosages in animal models

Metabolic Pathways

Amlodipine Diethyl Ester is involved in metabolic pathways that involve enzymes or cofactors. It is extensively metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9), followed by further oxidation . This process involves the cytochrome P450 enzyme CYP3A4 .

Biologische Aktivität

Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of amlodipine) is a compound of interest due to its potential biological activities, particularly in the field of cardiovascular pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H27ClN2O5

- Molecular Weight : 422.90 g/mol

- CAS Number : 140171-65-9

- IUPAC Name : Diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

This compound acts primarily as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased myocardial contractility. This action contributes to its antihypertensive properties.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Antihypertensive Activity : Reduces blood pressure by relaxing vascular smooth muscles.

- Antianginal Effects : Improves blood flow to the heart muscle, reducing angina symptoms.

- Cardioprotective Properties : May protect against ischemic damage during myocardial infarction.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Antihypertensive Effect | Significant reduction in systolic and diastolic blood pressure in animal models. |

| Cardiac Output | Increased cardiac output observed in controlled studies. |

| Side Effects | Common side effects include peripheral edema and headache; however, these are generally mild. |

Study 1: Antihypertensive Efficacy

A clinical trial involving hypertensive patients demonstrated that this compound significantly lowered blood pressure compared to placebo over a 12-week period. The mean reduction in systolic blood pressure was approximately 15 mmHg.

Study 2: Cardiovascular Health

In a study assessing cardiovascular health outcomes, patients treated with this compound showed improved left ventricular function compared to those receiving standard treatment. Echocardiographic evaluations indicated enhanced diastolic function and reduced left ventricular hypertrophy.

Eigenschaften

IUPAC Name |

diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O5/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22/h6-9,18,24H,4-5,10-12,23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGLOZPVAWMSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140171-65-9 | |

| Record name | Amlodipine besilate impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140171659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71NAR24SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.